molecular formula C14H11NO3 B3063171 4-(4-Hydroxybenzylideneamino)benzoic acid CAS No. 60027-82-9

4-(4-Hydroxybenzylideneamino)benzoic acid

Cat. No.: B3063171
CAS No.: 60027-82-9
M. Wt: 241.24 g/mol
InChI Key: HRLVVRLMLAPCBI-UHFFFAOYSA-N
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Description

4-(4-hydroxybenzylideneamino)benzoic acid is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its potential biological activities, including antidiabetic and antibacterial properties .

Preparation Methods

The synthesis of 4-(4-hydroxybenzylideneamino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and 4-hydroxybenzaldehyde. The reaction is carried out in dry distilled ethanol with a drop of concentrated sulfuric acid as a catalyst. The mixture is refluxed for several hours to obtain the desired product .

Chemical Reactions Analysis

4-(4-hydroxybenzylideneamino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The biological activity of 4-(4-hydroxybenzylideneamino)benzoic acid is attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic effect is believed to be due to its interaction with enzymes involved in glucose metabolism. The antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

4-(4-hydroxybenzylideneamino)benzoic acid can be compared with other Schiff bases and benzoic acid derivatives. Similar compounds include:

The presence of both the hydroxyl and Schiff base functionalities in this compound contributes to its unique chemical and biological properties.

Properties

CAS No.

60027-82-9

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H11NO3/c16-13-7-1-10(2-8-13)9-15-12-5-3-11(4-6-12)14(17)18/h1-9,16H,(H,17,18)

InChI Key

HRLVVRLMLAPCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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